molecular formula C14H9N3 B5498933 3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile

3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile

Cat. No.: B5498933
M. Wt: 219.24 g/mol
InChI Key: VDSMINNKGNGVGT-JYRVWZFOSA-N
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Description

3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile is a complex organic compound that features a pyrrole ring, a benzonitrile group, and a cyano group

Properties

IUPAC Name

3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-11-3-1-4-12(7-11)13(10-16)8-14-5-2-6-17-14/h1-8,17H/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSMINNKGNGVGT-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=CC2=CC=CN2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C(=C\C2=CC=CN2)/C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be carried out under reflux conditions with acid-mediated cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated compound.

Scientific Research Applications

3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrole ring and cyano group can interact with biological molecules, potentially inhibiting or activating certain pathways. This interaction can lead to various biological effects, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-1-cyano-2-(1H-pyrrol-2-yl)ethenyl]benzonitrile is unique due to its combination of a pyrrole ring, a benzonitrile group, and a cyano group. This combination provides distinct chemical and biological properties that are not found in other similar compounds .

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